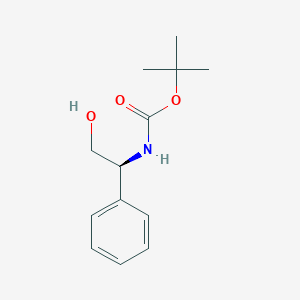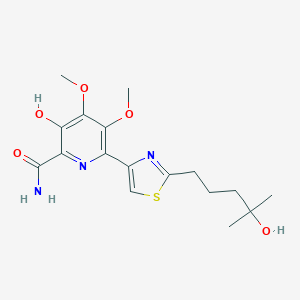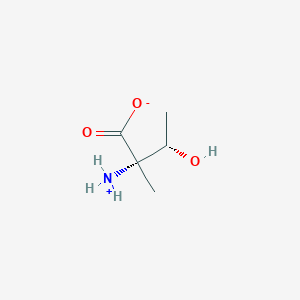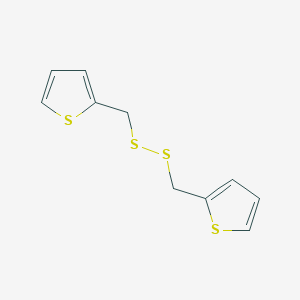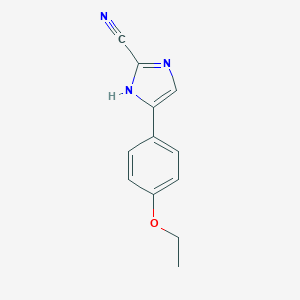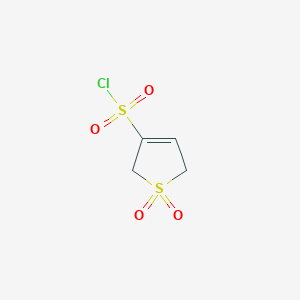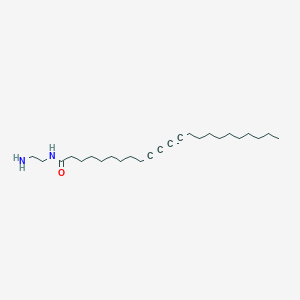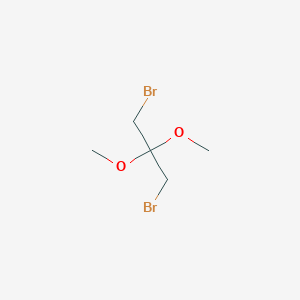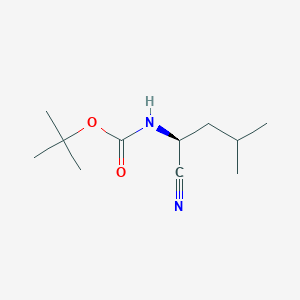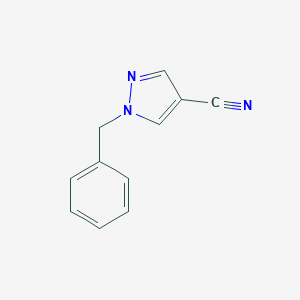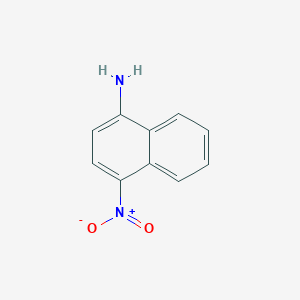
N(4)-Tadmd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(4)-Tadmd is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Tadmd, which is a well-known drug used for the treatment of several diseases. N(4)-Tadmd is a modified version of Tadmd that has been designed to enhance its therapeutic properties and reduce its side effects.
作用機序
The mechanism of action of N(4)-Tadmd is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. N(4)-Tadmd has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
生化学的および生理学的効果
N(4)-Tadmd has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and enhance immune function. It also has vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N(4)-Tadmd has been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the main advantages of N(4)-Tadmd for lab experiments is its versatility. It can be used in a wide range of research applications, including cancer research, inflammation research, and viral research. Additionally, N(4)-Tadmd has low toxicity and is well-tolerated in animal studies. However, one of the limitations of N(4)-Tadmd is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N(4)-Tadmd. Some of the potential areas of research include:
1. Development of N(4)-Tadmd as a potential drug candidate for the treatment of cancer, inflammation, and viral infections.
2. Investigation of the mechanism of action of N(4)-Tadmd and its effects on various cellular processes.
3. Development of new synthetic methods for the production of N(4)-Tadmd, which can make it more accessible for research and potential clinical use.
4. Investigation of the pharmacokinetics and pharmacodynamics of N(4)-Tadmd in animal and human studies.
Conclusion
N(4)-Tadmd is a promising compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential drug candidate for the treatment of various diseases. Its versatility and low toxicity make it an attractive tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N(4)-Tadmd is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then modified to produce N(4)-Tadmd. The precursor molecule is synthesized by reacting Tadmd with a specific reagent under controlled conditions. The resulting product is then purified and subjected to further modifications to produce N(4)-Tadmd. The final product is obtained after several purification steps and is characterized using various analytical techniques.
科学的研究の応用
N(4)-Tadmd has several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It can also be used as a tool for studying the mechanisms of various diseases. Some of the specific research applications of N(4)-Tadmd include:
1. Cancer research: N(4)-Tadmd has been shown to inhibit the growth of several types of cancer cells. It can be used as a potential drug candidate for the treatment of cancer.
2. Inflammation research: N(4)-Tadmd has anti-inflammatory properties and can be used to study the mechanisms of inflammation.
3. Viral research: N(4)-Tadmd has been shown to have anti-viral properties and can be used to study the mechanisms of viral infections.
特性
CAS番号 |
117032-52-7 |
|---|---|
製品名 |
N(4)-Tadmd |
分子式 |
C48H64F3N6O10P |
分子量 |
973 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |
InChIキー |
OCLJXEFIQQRKNC-MMQDZLRKSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
正規SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
同義語 |
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




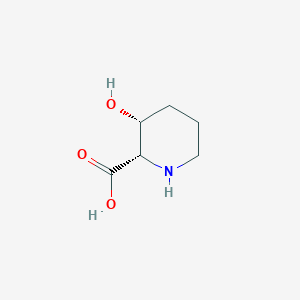
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
